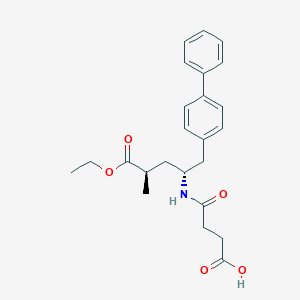

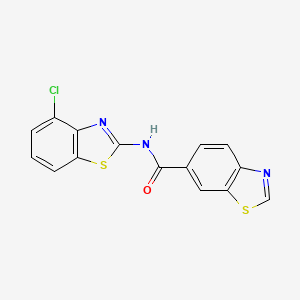

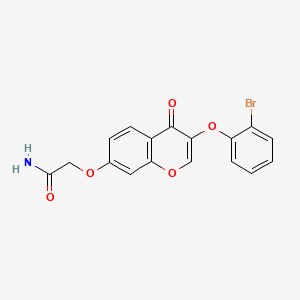

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide” is likely a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in the field of pharmaceuticals and dyes .

Chemical Reactions Analysis

Benzothiazoles are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The presence of the chlorine atom and the carboxamide group in the compound could potentially influence its reactivity.科学的研究の応用

Anti-Tubercular Activity

Recent research has highlighted the synthesis of new benzothiazole derivatives with significant anti-tubercular properties . These compounds have shown inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and could lead to the development of new anti-TB drugs.

Quorum Sensing Inhibition

Benzothiazole derivatives have been studied for their ability to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing is a communication system that bacteria use to regulate gene expression in response to population density, affecting pathogenic behaviors such as biofilm formation and virulence factor production.

Anticancer Properties

Some benzothiazole compounds have demonstrated potential as anticancer agents. They have been evaluated for their cytotoxicity against various human cancer cell lines, indicating that they could be developed into novel chemotherapeutic drugs .

Antimicrobial and Antifungal Activities

Thiazole derivatives, including benzothiazoles, are known for their broad spectrum of biological activities. They have been found to be effective against bacterial strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains such as Aspergillus niger and Fusarium oxisporum .

Multi-Targeted Bioactive Molecule

Benzothiazole derivatives can act as multi-targeted bioactive molecules, interacting with various biological targets and pathways. This multi-targeted approach can be beneficial in the treatment of complex diseases where a single-target drug might not be sufficient .

Development of Hybrid Molecules

The structural flexibility of benzothiazole allows for the development of hybrid molecules that combine the benzothiazole moiety with other pharmacophores. This strategy can lead to the creation of compounds with enhanced biological activity and improved pharmacokinetic properties .

将来の方向性

特性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKCIJCBTYWWQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)